molecular formula C10H13BrN2Si B1283692 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 905966-34-9

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B1283692
Key on ui cas rn: 905966-34-9
M. Wt: 269.21 g/mol
InChI Key: XWDKTCNJXFYEOM-UHFFFAOYSA-N
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Patent
US09096584B2

Procedure details

2-amino-5-bromo-3-iodopyridine (105.28 g, 0.3522 mol), CuI (0.6708 g, 3.522 mmol) and PdCl2(PPh3)2 (2.472 g, 3.522 mmol) were dissolved in dry THF (210 mL) and degassed (vacuum/nitrogen cycles×4). Et3N (107.0 g, 0.1474 L, 1.057 mol) and TMS-acetylene (44.97 g, 0.06471 L, 0.4579 mol) were added and the resultant mixture was stirred at ambient temperature for 1¼ hours. The reaction was cooled in an ice-bath and ether (210 mL) was added. The resultant mixture was stirred at 0° C. for ½ hour, filtered through celite and the celite was washed copiously with ether. The filtrate was concentrated under reduced pressure to give a brown/black solid which was redissolved in the minimum necessary DCM and purified by column chromatography (eluting with DCM). The product containing fractions were concentrated in vacuo and the residue recrystallised from cyclohexane. The precipitate was isolated by filtration to give the sub-title compound as a white powder (80.25 g, 84% Yield). Analytical data identical to that of commercially available compound.
Quantity
105.28 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.6708 g
Type
catalyst
Reaction Step One
Quantity
2.472 g
Type
catalyst
Reaction Step One
Name
Quantity
0.1474 L
Type
reactant
Reaction Step Two
Quantity
0.06471 L
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.CCN(CC)CC.[Si:17]([C:21]#[CH:22])([CH3:20])([CH3:19])[CH3:18].CCOCC>C1COCC1.C(Cl)Cl.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:9][C:5]1[CH:6]=[C:7]([C:22]#[C:21][Si:17]([CH3:20])([CH3:19])[CH3:18])[C:2]([NH2:1])=[N:3][CH:4]=1 |^1:40,59|

Inputs

Step One
Name
Quantity
105.28 g
Type
reactant
Smiles
NC1=NC=C(C=C1I)Br
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
0.6708 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2.472 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0.1474 L
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.06471 L
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
210 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (vacuum/nitrogen cycles×4)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite was washed copiously with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown/black solid which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (eluting with DCM)
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from cyclohexane
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80.25 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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